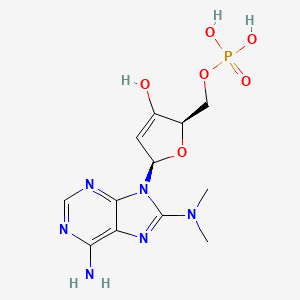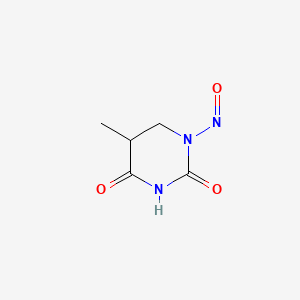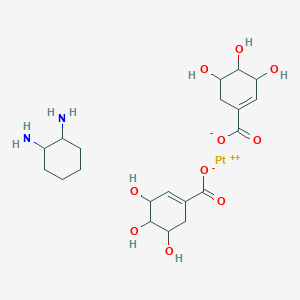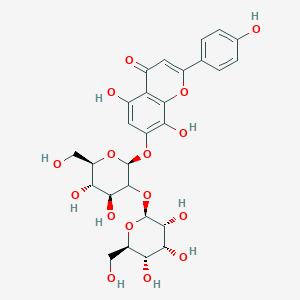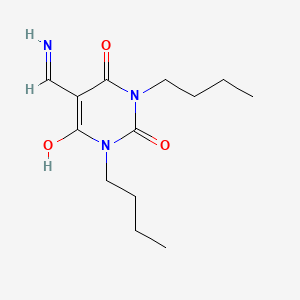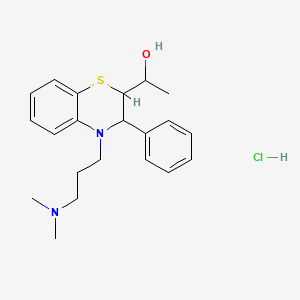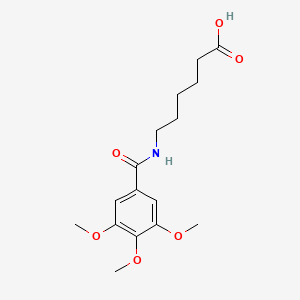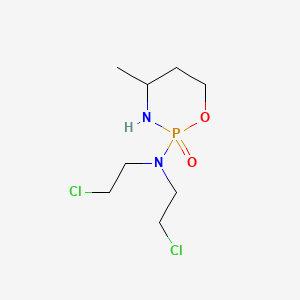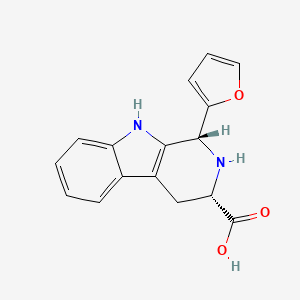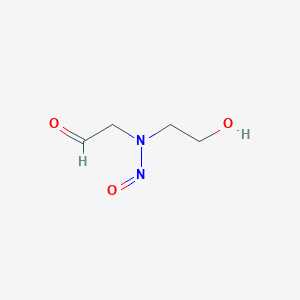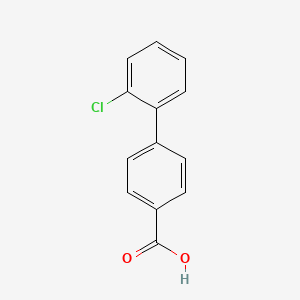
2'-Chloro-biphenyl-4-carboxylic acid
Overview
Description
2’-Chloro-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9ClO2. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a carboxylic acid group is attached at the 4 position of the biphenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit cell death by blocking the voltage-dependent anion channel (vdac) and preventing the release of certain molecules .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential to inhibit cell death suggests it may influence pathways related to apoptosis .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
It’s known that similar compounds can inhibit cell death , suggesting that 2’-Chloro-biphenyl-4-carboxylic acid may have similar effects.
Action Environment
It’s known that the compound should be stored in a dry, well-ventilated environment with the lid securely closed .
Biochemical Analysis
Biochemical Properties
2’-Chloro-biphenyl-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is essential for microtubule formation This interaction inhibits tubulin polymerization, affecting cell division and stability
Cellular Effects
The effects of 2’-Chloro-biphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in HeLa and MCF-7 cell lines, with an IC50 value of approximately 4 µM . This cytotoxicity is primarily due to its inhibition of tubulin polymerization, leading to disrupted cell division and apoptosis. Furthermore, 2’-Chloro-biphenyl-4-carboxylic acid can influence cell signaling pathways, gene expression, and cellular metabolism, although the specific mechanisms remain to be fully understood.
Molecular Mechanism
At the molecular level, 2’-Chloro-biphenyl-4-carboxylic acid exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of tubulin polymerization, which is crucial for microtubule formation and stability By binding to tubulin, 2’-Chloro-biphenyl-4-carboxylic acid prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-biphenyl-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Chloro-biphenyl-4-carboxylic acid remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of cell division and apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2’-Chloro-biphenyl-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can induce significant cytotoxicity and adverse effects Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing excessive toxicity
Metabolic Pathways
2’-Chloro-biphenyl-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity.
Transport and Distribution
The transport and distribution of 2’-Chloro-biphenyl-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2’-Chloro-biphenyl-4-carboxylic acid can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2’-Chloro-biphenyl-4-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-biphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Chloro-biphenyl-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-methanol or biphenyl-4-aldehyde.
Scientific Research Applications
2’-Chloro-biphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the chlorine substitution, leading to different reactivity and applications.
2’-Bromo-biphenyl-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity.
4,4’-Dichlorobiphenyl: Contains two chlorine atoms, resulting in different chemical behavior and applications.
Uniqueness: 2’-Chloro-biphenyl-4-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191490 | |
| Record name | F 1893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3808-93-3 | |
| Record name | F 1893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F 1893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

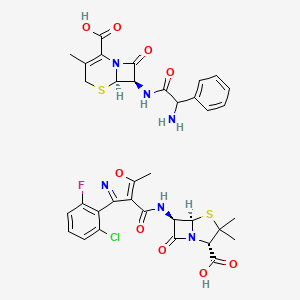
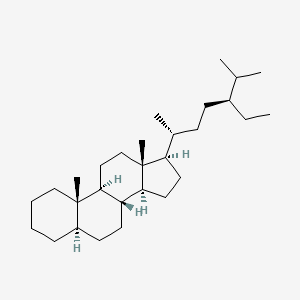
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
